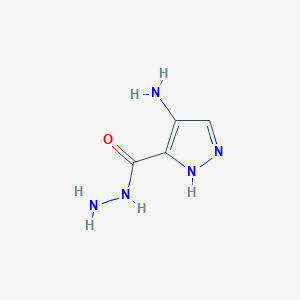
4-amino-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 4-position and a carbohydrazide group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of catalysts such as alumina–silica-supported manganese dioxide in water, which facilitates the cyclo-condensation process .
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot multicomponent reactions. These methods are advantageous due to their simplicity, high yield, and environmental friendliness. The use of green solvents and recyclable catalysts is emphasized to ensure sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as copper and palladium. Reaction conditions often involve mild temperatures and the use of solvents like water or ethanol .
Major Products Formed
The major products formed from these reactions include substituted pyrazole derivatives, which can exhibit enhanced biological and chemical properties.
Aplicaciones Científicas De Investigación
4-amino-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is utilized in the production of materials with specific properties, such as UV stabilizers and liquid crystals .
Mecanismo De Acción
The mechanism of action of 4-amino-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases, which play crucial roles in various biological pathways. By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivatives and their applications .
Comparación Con Compuestos Similares
Similar Compounds
3,5-diamino-1H-pyrazole-4-carbohydrazide: This compound has similar structural features but with an additional amino group at the 3-position.
5-amino-1-phenyl-1H-pyrazole-4-carboxamide: This derivative has a phenyl group at the 1-position and a carboxamide group at the 4-position.
Uniqueness
4-amino-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carbohydrazide groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
4-amino-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-2-1-7-9-3(2)4(10)8-6/h1H,5-6H2,(H,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXNRFSMJECMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)
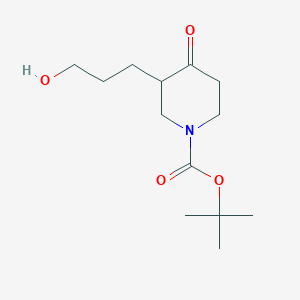

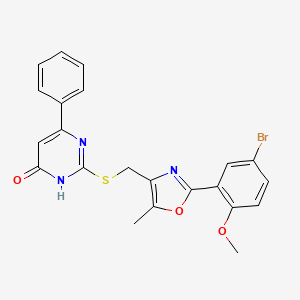
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2762979.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2762980.png)
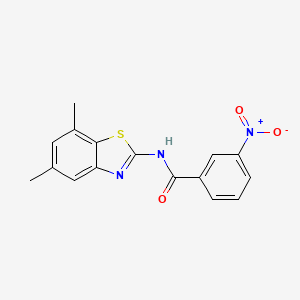
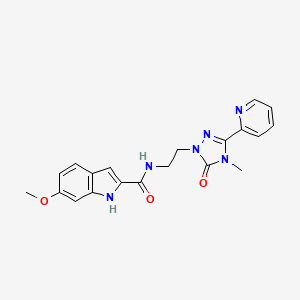

![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2762987.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2762989.png)
![N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2762990.png)

